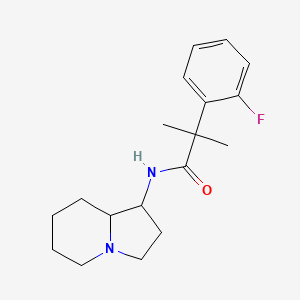![molecular formula C19H21N5O B7573914 1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)
1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and protein kinase C (PKC). It has also been shown to induce oxidative stress in cancer cells, which can lead to cell death. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells as well as cancer cells.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea. One area of research is to further investigate its anti-cancer properties and its potential as a cancer treatment. Additionally, research can be conducted to determine the optimal dosage and administration of the compound. Another area of research is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research can be conducted to develop more efficient and cost-effective synthesis methods for the compound.
In conclusion, 1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea is a compound that has potential applications in medical research. Its anti-cancer properties and mechanism of action have been extensively studied, and there are several future directions for research on this compound. While there are limitations to using this compound in lab experiments, its potential benefits make it a promising candidate for further research.
Synthesemethoden
The synthesis of 1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea can be achieved using different methods. One of the most commonly used methods involves the reaction of 1-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid with 1-methyl-1-(1-phenylethyl)urea in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea has been extensively studied for its potential applications in medical research. One of the main areas of research is its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
1-methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-15(17-8-4-3-5-9-17)23(2)19(25)21-18-10-12-24(22-18)14-16-7-6-11-20-13-16/h3-13,15H,14H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUOUDWGZZGVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)NC2=NN(C=C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7573834.png)
![[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7573850.png)
![N,N-diethyl-1-[3-(4-fluorophenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7573860.png)
![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide](/img/structure/B7573880.png)

![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)

![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)

![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(2-piperidin-1-ylpyridin-3-yl)methanone](/img/structure/B7573923.png)